![molecular formula C9H7BrN2O2 B15244173 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-46-4](/img/structure/B15244173.png)
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step organic reactions. One common method involves the bromination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The dione functional group can participate in redox reactions, where it can be reduced to the corresponding diol or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Redox Reactions: Reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products:
- Substituted derivatives with various functional groups replacing the bromine atom.
- Reduced or oxidized forms of the dione functional group .
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione serves as a valuable building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes and receptors.
Industry:
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the dione functional group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Comparación Con Compuestos Similares
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
Uniqueness:
- The presence of the ethyl group at the 1st position and the dione functional group at the 2nd and 3rd positions distinguishes 5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione from its analogs. These structural features contribute to its unique chemical reactivity and potential applications .
Propiedades
Número CAS |
1173721-46-4 |
|---|---|
Fórmula molecular |
C9H7BrN2O2 |
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
5-bromo-1-ethylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-2-12-8-6(7(13)9(12)14)3-5(10)4-11-8/h3-4H,2H2,1H3 |
Clave InChI |
SLXHZHUPVBMYJB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=N2)Br)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


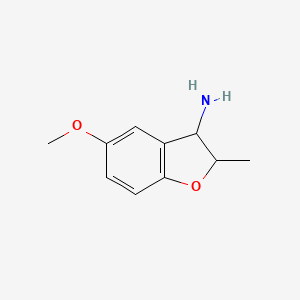



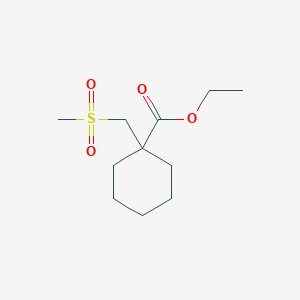

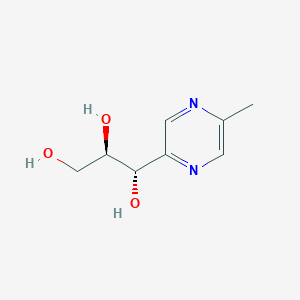

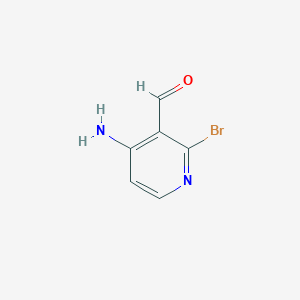
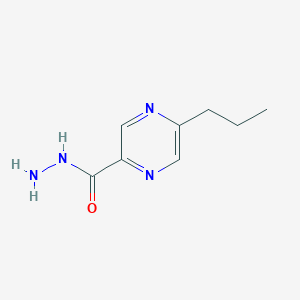
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)

![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
